2,2,5,7-Tetramethyltetralin
Overview
Description
2,2,5,7-Tetramethyltetralin is an organic compound with the molecular formula C14H20. It is a derivative of tetralin, a hydrogenated form of naphthalene, and is characterized by the presence of four methyl groups at the 2, 2, 5, and 7 positions on the tetralin ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,7-Tetramethyltetralin typically involves the hydrogenation of 2,2,5,7-tetramethylnaphthalene. The process can be carried out using a palladium or platinum catalyst under high pressure and temperature conditions. The reaction proceeds as follows:
Hydrogenation Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and improved yield. The use of high-efficiency catalysts and optimized reaction parameters ensures the economic viability of the process .
Chemical Reactions Analysis
Types of Reactions
2,2,5,7-Tetramethyltetralin undergoes various chemical reactions, including:
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Oxidation
Reagents: Potassium permanganate, chromium trioxide.
Conditions: Acidic or basic medium.
Products: Corresponding ketones or carboxylic acids.
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Reduction
Reagents: Lithium aluminum hydride, sodium borohydride.
Conditions: Anhydrous solvents.
Products: Alcohols or alkanes.
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Substitution
Reagents: Halogens (chlorine, bromine), nitrating agents.
Conditions: Varies depending on the reagent.
Products: Halogenated or nitrated derivatives.
Common Reagents and Conditions
The reactions of this compound are typically carried out under controlled conditions to ensure selectivity and yield. Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride .
Scientific Research Applications
2,2,5,7-Tetramethyltetralin has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,5,7-Tetramethyltetralin involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,2,5,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene
- 2,2,5,7-Tetramethyl-1,2,3,4-tetrahydronaphthalin
Uniqueness
2,2,5,7-Tetramethyltetralin is unique due to its specific substitution pattern on the tetralin ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
3,3,6,8-tetramethyl-2,4-dihydro-1H-naphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20/c1-10-7-11(2)13-5-6-14(3,4)9-12(13)8-10/h7-8H,5-6,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZOMHQRIWIZSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2CCC(CC2=C1)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80177901 | |
Record name | 2,2,5,7-Tetramethyltetralin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80177901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23342-25-8 | |
Record name | 2,2,5,7-Tetramethyltetralin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023342258 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2,5,7-Tetramethyltetralin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80177901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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